2-Methoxy-5-(pentafluorosulfur)benzenesulfonyl chloride
Overview
Description
2-Methoxy-5-(pentafluorosulfur)benzenesulfonyl chloride, also known as Mps-Cl, is a chemical reagent used in organic synthesis. It is a versatile compound that has found applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Synthesis of Complex Organic Molecules
- Polymer Incorporation into Silica: A study by Kubo et al. (2005) explores the Wittig reaction involving methoxy-substituted benzenesulfonyl chloride derivatives for synthesizing poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/Silica and Poly(3-hexylthiophene)/Silica composites. These composites demonstrate the potential for creating materials with unique optical and electronic properties, relevant for applications in electronics and photonics (Kubo et al., 2005).
Development of Drug Candidates
- Large-Scale Preparation for Drug Synthesis: Research by Meckler and Herr (2012) describes the scalable preparation of a methanesulfonyl benzenesulfonyl chloride, highlighting the utility of sulfonyl chloride derivatives in synthesizing key building blocks for drug candidates. This underscores the importance of such compounds in the pharmaceutical industry for the development of new medications (Meckler & Herr, 2012).
Photodynamic Therapy for Cancer Treatment
- Synthesis of Zinc Phthalocyanine Derivatives: Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating high singlet oxygen quantum yield. These compounds are significant for photodynamic therapy applications, offering a method for treating cancer through light-activated drugs, highlighting the critical role of sulfonyl chloride derivatives in developing therapeutic agents (Pişkin et al., 2020).
Material Science Applications
- Compatibility with Solvents for Chemical Synthesis: Gilbert and Paquin (2019) evaluated the compatibility of pentafluorosulfanyl chloride, a compound related to the functionality of 2-Methoxy-5-(pentafluorosulfur)benzenesulfonyl chloride, with various solvents. Their work provides essential insights into the solvent selection for reactions involving pentafluorosulfanyl groups, crucial for synthesizing materials and chemicals with specific properties (Gilbert & Paquin, 2019).
properties
IUPAC Name |
2-methoxy-5-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF5O3S2/c1-16-6-3-2-5(18(9,10,11,12)13)4-7(6)17(8,14)15/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSTWEUYGVCCQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF5O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(pentafluorosulfur)benzenesulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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